1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine
Overview
Description
1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine is a chemical compound with the molecular formula C7H6Cl2N21. It is a pale-yellow to yellow-brown solid at room temperature1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine. However, a related compound, 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines, has been synthesized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step2.Molecular Structure Analysis
The InChI code for 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine is 1S/C7H6Cl2N2/c8-6-4-2-1-3-5(4)7(9)11-10-6/h1-3H21. The molecular weight of this compound is 189.041.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine.Physical And Chemical Properties Analysis
1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine is a pale-yellow to yellow-brown solid at room temperature1. It has a purity of 95%1.Scientific Research Applications
Crystal Structure and Conformation
- The X-ray structure of a similar compound, 6,7-dihydro-1,4-di(2′-pyridyl)-5H-cyclopenta[d]pyridazine ligand (5-dppn), shows a trans/trans conformation, indicating the potential for detailed structural analysis in related compounds (Zaghal et al., 2009).
Self-Assembly in Metal Complexes
- Ligands based on 3,6-di(2-pyridyl)pyridazine structures, including derivatives of 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine, have been used to form complex metal structures like triple helicates and [2 × 2]-grids with zinc ions, showcasing their potential in creating sophisticated molecular architectures (Bodman & Fitchett, 2014).
Synthesis Methods and Applications
- Various synthetic methods and applications for related pyridazine compounds have been explored, including cycloadditions and their use in creating complex structures, which could extend to the study of 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine (Hoogenboom, Moore, & Schubert, 2006).
Pharmaceutical and Antimicrobial Research
- Compounds like 6,7-Dihydro-5H-cyclopenta[b] Pyridine, closely related to the chemical , have been used in pharmaceuticals, antimicrobial agents, and as intermediates in synthesizing plant protection agents, indicating a potential role for 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine in these fields (Chun, 2007).
Safety And Hazards
The safety information for 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation)1. Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)1.
Future Directions
I couldn’t find specific information on the future directions of 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or conduct further research for more detailed information.
properties
IUPAC Name |
1,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c8-6-4-2-1-3-5(4)7(9)11-10-6/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPOKZIBPKWKKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572431 | |
Record name | 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine | |
CAS RN |
91846-80-9 | |
Record name | 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dichloro-5H,6H,7H-cyclopenta[d]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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